molecular formula C14H10Cl2O3 B184561 4-Chlorophenyl (4-chlorophenoxy)acetate CAS No. 62095-40-3

4-Chlorophenyl (4-chlorophenoxy)acetate

Cat. No.: B184561
CAS No.: 62095-40-3
M. Wt: 297.1 g/mol
InChI Key: ZHFUIQPOLJKHGH-UHFFFAOYSA-N
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Description

4-Chlorophenyl (4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

Plant Growth Regulator:
4-CPA is primarily used as a plant growth regulator . It plays a crucial role in managing plant growth by inhibiting root development during seed germination. This application is particularly noted in the treatment of mung beans, where 4-CPA is used to soak seeds before germination, leading to controlled growth characteristics and improved crop yield .

Application Details
Type Plant Growth Regulator
Target Crop Mung Beans
Method of Application Seeds are soaked in a solution of 4-CPA before germination.
Effect Restricts root growth, enhancing overall plant health and yield.

Medicinal Applications

Pharmacological Properties:
Research has indicated that compounds related to 4-CPA exhibit potential therapeutic effects, particularly in the context of cancer treatment. For instance, studies have shown that 4-chlorophenylacetate can inhibit estrogen-induced mammary tumor formation in transgenic mice, suggesting a possible application in the prevention or treatment of estrogen-sensitive breast cancer .

Case Study:
In a study published in Cancer Letters, the efficacy of 4-CPA was evaluated in terms of its ability to inhibit tumor growth in an experimental model. The results demonstrated significant inhibition of tumor formation, highlighting its potential as an adjunct therapy for breast cancer .

Study Reference Findings
Cancer LettersInhibition of estrogen-induced mammary tumors in transgenic mice.
International Journal of CancerDemonstrated growth arrest in various neoplasias including breast cancer.

Biochemical Research

Role as a Metabolic Agent:
4-CPA has been studied for its effects on metabolic pathways, particularly its role as a carbon and energy supplement in various biological systems. Its analogs have been investigated for their ability to influence cellular responses and metabolic processes .

Environmental Impact and Safety

While 4-CPA is beneficial in agricultural and medicinal contexts, its environmental impact must be considered. The compound is subject to regulatory scrutiny due to its potential effects on non-target organisms and ecosystems. The EPA has conducted assessments regarding its safety and environmental profile, ensuring that its use complies with safety standards .

Chemical Reactions Analysis

Synthetic Route

StepReactants/ConditionsProductYieldSource
14-Chloroacetophenone + para-chlorophenol, NaOH, Cu powder (N₂ atmosphere, 10 hrs)1-(4-Chlorophenyl)-2-morpholine ethyl thioketone69.2%
2Hydrolysis with 50% ethanol/KOH (reflux, 24 hrs), acidification4-Chlorophenylacetic acid69.2%
3Reduction with NaBH₄/I₂ in THF (0°C → RT)4-Chlorophenethyl alcohol95.0%

Mechanistic Insight :

  • The Willgerodt-Kindler reaction facilitates sulfur insertion and subsequent hydrolysis to carboxylic acids .
  • Sodium borohydride-mediated reduction of the acid to alcohol occurs via intermediate iodides .

Esterification and Hydrolysis

4-Chlorophenyl (4-chlorophenoxy)acetate undergoes reversible hydrolysis under acidic/basic conditions:

Reaction :
4 Chlorophenoxyacetic acid+4 ChlorophenolH+/OH4 Chlorophenyl 4 chlorophenoxy acetate+H2O\text{4 Chlorophenoxyacetic acid}+\text{4 Chlorophenol}\xleftrightarrow{\text{H}^+/\text{OH}^-}\text{4 Chlorophenyl 4 chlorophenoxy acetate}+\text{H}_2\text{O}

Conditions :

  • Acid-Catalyzed : 6N HCl, 60–80°C, 2–3 hrs (yields >95%) .
  • Base-Catalyzed : 50% NaOH, 120°C, 3 hrs (yields 98.9%) .

Nucleophilic Substitutions

The compound participates in nucleophilic acyl substitutions due to its ester functionality:

Amidation

ReagentProductApplicationSource
Morpholine1-(4-Chlorophenyl)-2-morpholine ethyl thioketoneIntermediate for antitumor agents
Organotin(IV) chloridesTrimethyltin(IV)-4-chlorophenoxy acetateAnticancer/antibacterial agents

Key Data :

  • Organotin(IV) derivatives show IC₅₀ values of 8–12 µM against HeLa and K562 cancer cells .
  • Antibacterial activity against E. coli and S. aureus (MIC: 25–50 µg/mL) .

Antitumor Activity

  • Induces apoptosis in neuroblastoma cells via PPARγ agonism .
  • Inhibits DNA synthesis in leukemia cells at 10 µM .

Plant Growth Regulation

  • Acts as a synthetic auxin, promoting root initiation at 0.1–1.0 ppm .

Stability and Degradation

  • Photolysis : Degrades under UV light (λ = 254 nm) to 4-chlorophenol and acetic acid derivatives .
  • Hydrolytic Half-Life :
    • pH 7: 14 days
    • pH 9: 2 days

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldBiological Activity
Esterification4-Chlorophenol, H₂SO₄4-Chlorophenyl ester95%Herbicide
AmidationMorpholine, S₈Thiomorpholine derivative69%Anticancer
Organotin Complexation(CH₃)₃SnClTrimethyltin(IV) complex88%Antibacterial

Properties

CAS No.

62095-40-3

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

IUPAC Name

(4-chlorophenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C14H10Cl2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2

InChI Key

ZHFUIQPOLJKHGH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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